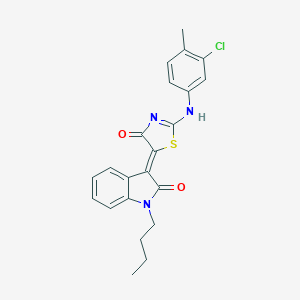![molecular formula C23H23ClN4O4S B308324 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone have been studied in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells and reduce inflammation, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include further studies on its mechanism of action, potential side effects, and optimization of the synthesis method. The compound may also be studied for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis method of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction between 2-chloro-4,5-dimethoxybenzaldehyde, propyl mercaptan, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction is followed by a series of steps involving the use of various reagents to obtain the final product.
Applications De Recherche Scientifique
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been found to have potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
Nom du produit |
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
|---|---|
Formule moléculaire |
C23H23ClN4O4S |
Poids moléculaire |
487 g/mol |
Nom IUPAC |
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C23H23ClN4O4S/c1-5-10-33-23-25-21-20(26-27-23)14-8-6-7-9-17(14)28(13(2)29)22(32-21)15-11-18(30-3)19(31-4)12-16(15)24/h6-9,11-12,22H,5,10H2,1-4H3 |
Clé InChI |
KGRXBWBRGCDOKS-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
SMILES canonique |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[[(5Z)-3-(4-ethoxycarbonylphenyl)-5-(5-ethyl-2-oxo-1H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308242.png)
![1-[3-(butylsulfanyl)-6-[5-(4-fluorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308245.png)
methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B308246.png)

![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxy-6-nitrophenyl acetate](/img/structure/B308252.png)

![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)
![6-{4-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308259.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)